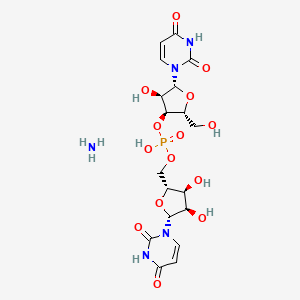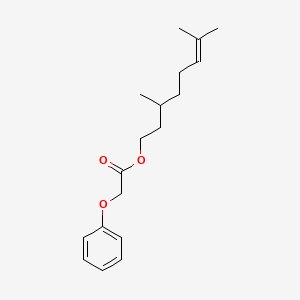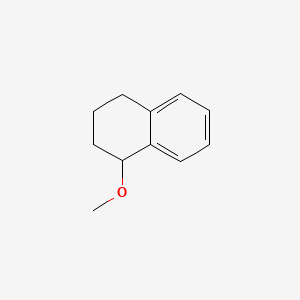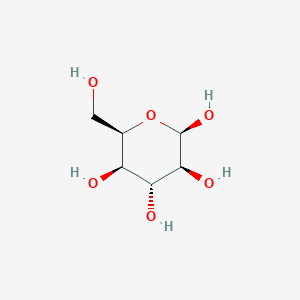
(2R,3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, commonly known as D-glucose, is a simple sugar and an essential carbohydrate in biology. It is a monosaccharide with the molecular formula C6H12O6. This compound is a primary source of energy for living organisms and plays a crucial role in cellular respiration.
準備方法
Synthetic Routes and Reaction Conditions
D-glucose can be synthesized through various methods, including the hydrolysis of starch. The hydrolysis process involves breaking down starch into simpler sugars using acids or enzymes. One common method is the acid hydrolysis of starch using hydrochloric acid under controlled conditions of temperature and pressure.
Industrial Production Methods
Industrially, D-glucose is produced from starch through enzymatic hydrolysis. The process involves the use of enzymes such as alpha-amylase and glucoamylase to convert starch into glucose. This method is preferred due to its efficiency and high yield.
化学反応の分析
Types of Reactions
D-glucose undergoes several types of chemical reactions, including:
Oxidation: D-glucose can be oxidized to form gluconic acid or glucaric acid.
Reduction: Reduction of D-glucose yields sorbitol, a sugar alcohol.
Substitution: D-glucose can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst is used for reduction.
Substitution: Reagents such as acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products Formed
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives.
科学的研究の応用
D-glucose has extensive applications in scientific research, including:
Chemistry: Used as a standard for calibrating instruments and in various chemical reactions.
Biology: Essential for studying cellular respiration and metabolic pathways.
Medicine: Used in intravenous solutions to provide energy to patients.
Industry: Employed in the production of biofuels, food additives, and pharmaceuticals.
作用機序
D-glucose exerts its effects by participating in glycolysis and the citric acid cycle, which are crucial metabolic pathways for energy production. It is transported into cells via glucose transporters and is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis.
類似化合物との比較
Similar Compounds
D-fructose: Another monosaccharide with a similar structure but different functional groups.
D-galactose: Similar in structure but differs in the arrangement of hydroxyl groups.
Uniqueness
D-glucose is unique due to its role as the primary energy source in most organisms. Its ability to be easily metabolized and its involvement in essential metabolic pathways make it distinct from other similar compounds.
特性
CAS番号 |
7283-02-5 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
180.16 g/mol |
IUPAC名 |
(2R,3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6-/m1/s1 |
InChIキー |
WQZGKKKJIJFFOK-FDROIEKHSA-N |
異性体SMILES |
C([C@@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12644782.png)

![Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]-](/img/structure/B12644788.png)

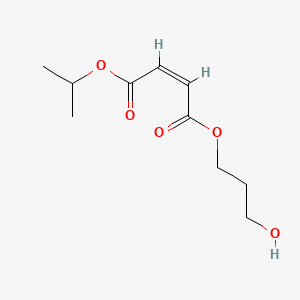

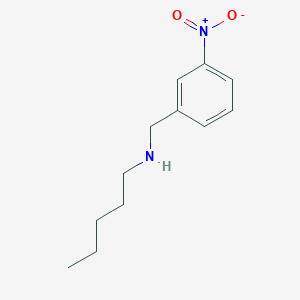
![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)
